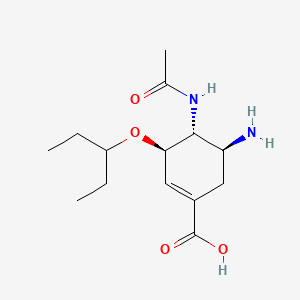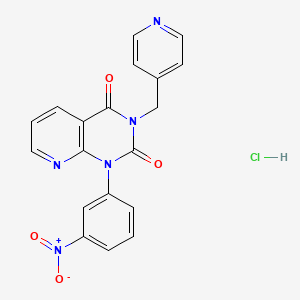
RS 25344 塩酸塩
概要
説明
RS 25344 塩酸塩は、細胞内の環状アデノシン一リン酸(cAMP)を分解する酵素であるホスホジエステラーゼ4(PDE4)の選択的阻害剤です。 この化合物は、細胞内シグナル伝達経路を調節する能力により、さまざまな科学研究分野で大きな可能性を示しています .
科学的研究の応用
RS 25344 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of PDE4 in various chemical processes.
Biology: Employed in research on intracellular signaling pathways, particularly those involving cAMP.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation, memory enhancement, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PDE4 .
作用機序
RS 25344 塩酸塩は、PDE4を選択的に阻害することで作用し、細胞内cAMPレベルの上昇につながります。cAMPのこの上昇は、タンパク質キナーゼA(PKA)を活性化し、さらにさまざまな標的タンパク質をリン酸化してその活性を調節します。 この化合物の抗炎症作用と記憶力向上効果は、このメカニズムに起因すると考えられています .
生化学分析
Biochemical Properties
RS 25344 Hydrochloride interacts with the enzyme PDE4, inhibiting its activity and leading to an increase in intracellular cAMP levels . This interaction is highly selective, with RS 25344 Hydrochloride showing weak inhibitory effects on other phosphodiesterases such as PDE1, PDE2, and PDE3 .
Cellular Effects
The increase in cAMP levels caused by RS 25344 Hydrochloride can have various effects on cellular processes. For instance, it has been shown to inhibit the release of interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) in isolated human peripheral blood mononuclear cells . These effects suggest that RS 25344 Hydrochloride may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of RS 25344 Hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity and preventing the breakdown of cAMP . This leads to an increase in intracellular cAMP levels, which can affect various cellular processes, including gene expression and enzyme activation or inhibition.
Metabolic Pathways
RS 25344 Hydrochloride is involved in the cAMP signaling pathway by inhibiting the activity of PDE4
準備方法
合成経路と反応条件: RS 25344 塩酸塩の合成は、ピリド[2,3-d]ピリミジン構造の形成から始まる複数の段階を伴います。主な段階には以下が含まれます。
ピリド[2,3-d]ピリミジンコアの形成: これは通常、適切な前駆体を用いた環化反応によって達成されます。
ニトロフェニル基の導入: この段階では、ニトロ化反応によってニトロ基がフェニル環に導入されます。
ピリジニルメチル基の付加: これは、置換反応によって達成され、ピリジニルメチル基がコア構造に導入されます。
工業的製造方法: RS 25344 塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために反応条件が最適化されています。 温度、圧力、溶媒の選択などの主要なパラメータは、一貫した結果を得るために慎重に制御されます .
反応の種類:
酸化: RS 25344 塩酸塩は、特にニトロフェニル基で酸化反応を起こし、さまざまな酸化誘導体の形成につながります。
還元: RS 25344 塩酸塩中のニトロ基は、適切な条件下でアミノ基に還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素ガスをパラジウム触媒の存在下で使用するか、水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤を、目的の生成物に応じて置換反応に使用できます。
主要な生成物:
酸化誘導体: 追加の酸素含有官能基を持つ生成物。
還元誘導体: ニトロ基がアミノ基に置換された化合物。
置換誘導体: ピリジニルメチル基に異なる置換基を持つ分子
4. 科学研究への応用
RS 25344 塩酸塩は、科学研究で幅広い用途を持っています。
化学: さまざまな化学プロセスにおけるPDE4の役割を研究するためのツールとして使用されます。
生物学: 特にcAMPを含む細胞内シグナル伝達経路の研究に用いられます。
医学: 炎症、記憶力向上、がんなどの状態における潜在的な治療効果について調査されています。
類似化合物との比較
RS 25344 塩酸塩は、他のホスホジエステラーゼアイソフォームに対するPDE4に対する高い選択性によって特徴付けられます。類似の化合物には以下が含まれます。
ロリップラム: 化学構造は異なるものの、同様の効果を持つ別のPDE4阻害剤。
ロフルミラスト: 慢性閉塞性肺疾患(COPD)の治療に臨床的に使用されるPDE4阻害剤。
シロミラスト: 炎症性疾患の治療における可能性について調査されているPDE4阻害剤。
RS 25344 塩酸塩は、強力な阻害活性と選択性を持つため、研究と潜在的な治療用途における貴重なツールとなっています .
特性
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


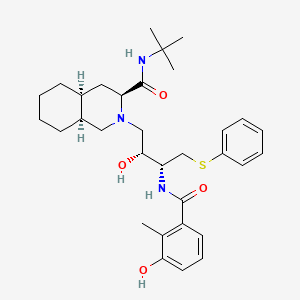
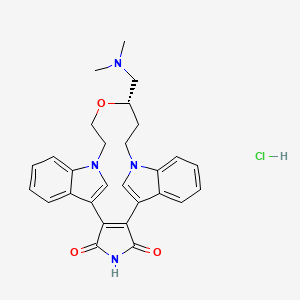



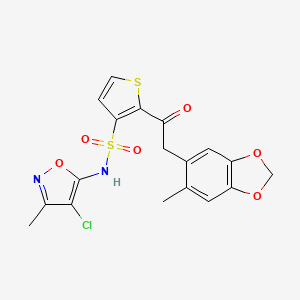

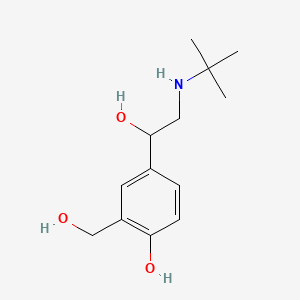

![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)
